molecular formula C21H25FN2O4S B2422770 2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922124-69-4

2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2422770
CAS RN: 922124-69-4
M. Wt: 420.5
InChI Key: IVCXQGULQBMPND-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties. The molecule also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of seven-membered heterocyclic compound containing oxygen and nitrogen .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. One possible approach could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrobenzo[b][1,4]oxazepin ring suggests that the molecule may adopt a “puckered” conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzenesulfonamide group could potentially undergo substitution reactions, while the tetrahydrobenzo[b][1,4]oxazepin ring might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, and the polarity of its functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Organocatalytic Asymmetric Mannich Addition

The organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines demonstrates the utility of fluoro-containing compounds in synthesizing chiral tetrasubstituted C‒F stereocenters. This process, facilitated by Cinchona alkaloid-derived thiourea catalysts, yields diverse seven-member cyclic amines with excellent diastereo- and enantioselectivities, showcasing the relevance of such fluoro compounds in medicinal chemistry applications (Li, Lin, & Du, 2019).

Zinc Phthalocyanine Derivatives

A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlights their high singlet oxygen quantum yield. These derivatives exhibit promising properties for photodynamic therapy applications in cancer treatment, demonstrating the potential of fluoro-containing benzenesulfonamides in developing effective Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Kynurenine 3-Hydroxylase Inhibitors

N-(4-phenylthiazol-2-yl)benzenesulfonamides, including fluoro-substituted derivatives, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds are significant for exploring the pathophysiological role of the kynurenine pathway following neuronal injury, highlighting the application of fluoro-containing benzenesulfonamides in neuroscience research (Röver et al., 1997).

COX-2 Inhibitors

The introduction of a fluorine atom into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has been shown to significantly enhance COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522. This compound's development for treating rheumatoid arthritis, osteoarthritis, and acute pain underscores the value of fluoro-containing benzenesulfonamides in developing therapeutic agents (Hashimoto et al., 2002).

X-ray Characterization and Theoretical Study

The synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, through reactions involving fluoro-substituted compounds, illustrate the significance of F⋯O interactions in solid-state chemistry. These studies not only provide insights into the molecular structures but also contribute to the understanding of halogen bonding and its implications in material science (Grudova et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve exploring its potential uses in medicine or materials science, or investigating new methods for its synthesis .

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-14(2)12-24-17-10-9-15(11-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-8-6-5-7-16(19)22/h5-11,14,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCXQGULQBMPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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